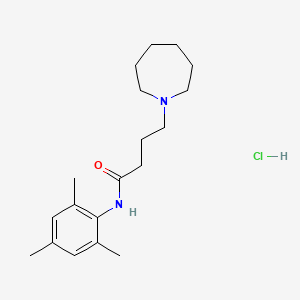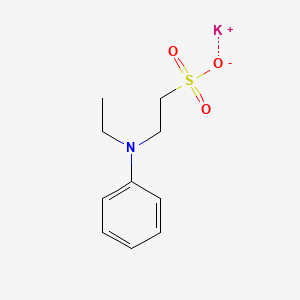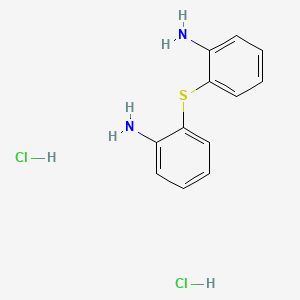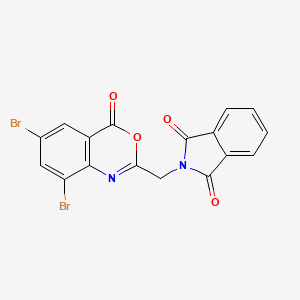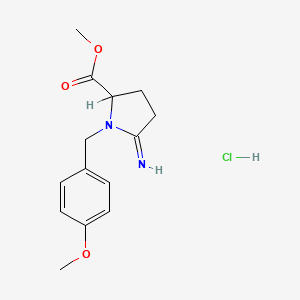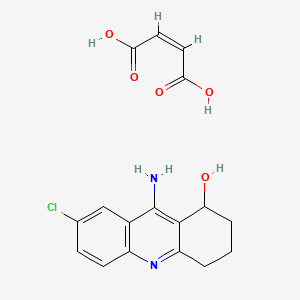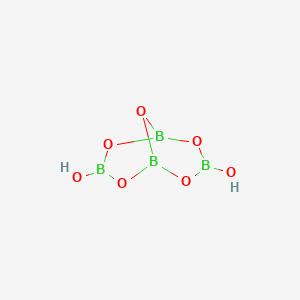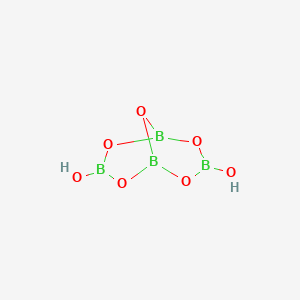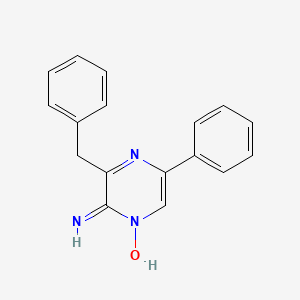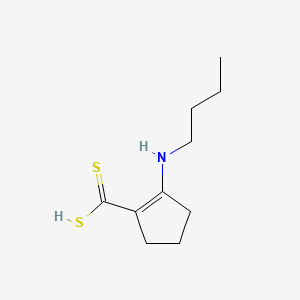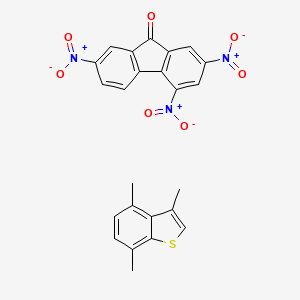
3,4,7-Trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7-Trimethyl-1-benzothiophene: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 3,4,7-Trimethyl-1-benzothiophene is a heterocyclic compound containing sulfur, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds have garnered interest in various fields of scientific research due to their distinct chemical structures and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,7-Trimethyl-1-benzothiophene: can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3,4,7-trimethyl-1-benzothiophene with sulfur sources in the presence of catalysts .
2,4,7-trinitrofluoren-9-one: is typically synthesized through nitration reactions. The process involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 3,4,7-trimethyl-1-benzothiophene , large-scale production may involve continuous flow reactors to ensure consistent quality and yield . For 2,4,7-trinitrofluoren-9-one , industrial nitration processes are optimized to minimize by-products and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
3,4,7-Trimethyl-1-benzothiophene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
2,4,7-trinitrofluoren-9-one: primarily undergoes:
Reduction: The nitro groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions.
Common Reagents and Conditions
For 3,4,7-trimethyl-1-benzothiophene :
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
For 2,4,7-trinitrofluoren-9-one :
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Strong nucleophiles like amines and thiols are employed.
Major Products Formed
3,4,7-Trimethyl-1-benzothiophene: Oxidation yields sulfoxides and sulfones, while substitution reactions yield various substituted derivatives.
2,4,7-trinitrofluoren-9-one: Reduction yields amino derivatives, and substitution reactions yield substituted fluorenones.
Aplicaciones Científicas De Investigación
3,4,7-Trimethyl-1-benzothiophene: has applications in:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and materials for enhanced properties.
2,4,7-trinitrofluoren-9-one: is utilized in:
Analytical Chemistry: Used as a reagent for detecting and quantifying various analytes.
Pharmaceutical Research: Investigated for its potential biological activities.
Mecanismo De Acción
The mechanism of action for these compounds varies based on their applications.
3,4,7-Trimethyl-1-benzothiophene: interacts with various molecular targets through its sulfur-containing heterocyclic structure, which can engage in π-π interactions and hydrogen bonding .
2,4,7-trinitrofluoren-9-one: exerts its effects primarily through its nitro groups, which can undergo redox reactions and interact with biological molecules through electron transfer processes .
Comparación Con Compuestos Similares
3,4,7-Trimethyl-1-benzothiophene: can be compared to other benzothiophene derivatives such as:
- 2,3,4-trimethyl-1-benzothiophene
- 3,5,7-trimethyl-1-benzothiophene
2,4,7-trinitrofluoren-9-one: can be compared to other nitro-substituted fluorenones such as:
- 2,4,5-trinitrofluoren-9-one
- 2,4,7-trinitrofluoren-9-ol
These comparisons highlight the unique reactivity and applications of 3,4,7-trimethyl-1-benzothiophene and 2,4,7-trinitrofluoren-9-one due to their specific substitution patterns and functional groups.
Propiedades
Número CAS |
1108-42-5 |
|---|---|
Fórmula molecular |
C24H17N3O7S |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
3,4,7-trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7.C11H12S/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h1-5H;4-6H,1-3H3 |
Clave InChI |
BHJXLRIGIYSJGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CSC2=C(C=C1)C)C.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


